molecular formula C24H27N5O3S B12033018 1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B12033018
M. Wt: 465.6 g/mol
InChI Key: UIQJJFMJOYSKSR-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, which are significant in biochemistry due to their role in nucleic acids. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the naphthalen-1-ylmethyl group, and finally the attachment of the morpholinoethylthio group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous chemicals.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the success of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution could result in a compound with a different substituent in place of the original group.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in studying purine metabolism or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with metabolic pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted purines, such as:

  • 1,3-Dimethylxanthine (Caffeine)
  • 1,3-Dimethyl-7-(2-hydroxyethyl)purine-2,6-dione (Theobromine)
  • 1,3,7-Trimethylxanthine (Theophylline)

Uniqueness

1,3-Dimethyl-8-((2-morpholinoethyl)thio)-7-(naphthalen-1-ylmethyl)-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the naphthalen-1-ylmethyl and morpholinoethylthio groups differentiates it from other purines and may result in unique reactivity and applications.

Properties

Molecular Formula

C24H27N5O3S

Molecular Weight

465.6 g/mol

IUPAC Name

1,3-dimethyl-8-(2-morpholin-4-ylethylsulfanyl)-7-(naphthalen-1-ylmethyl)purine-2,6-dione

InChI

InChI=1S/C24H27N5O3S/c1-26-21-20(22(30)27(2)24(26)31)29(16-18-8-5-7-17-6-3-4-9-19(17)18)23(25-21)33-15-12-28-10-13-32-14-11-28/h3-9H,10-16H2,1-2H3

InChI Key

UIQJJFMJOYSKSR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCCN3CCOCC3)CC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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